molecular formula C9H16O4 B8466466 Dimethyl secbutylmalonate CAS No. 39520-23-5

Dimethyl secbutylmalonate

Cat. No.: B8466466
CAS No.: 39520-23-5
M. Wt: 188.22 g/mol
InChI Key: RBFZANFDIJTDPK-UHFFFAOYSA-N
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Description

Dimethyl secbutylmalonate (systematic name pending based on IUPAC nomenclature) is a dialkyl ester of malonic acid, characterized by a sec-butyl group and two methyl ester substituents. Malonate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as nucleophiles and intermediates in Michael additions, alkylations, and cyclocondensations .

Properties

CAS No.

39520-23-5

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

dimethyl 2-butan-2-ylpropanedioate

InChI

InChI=1S/C9H16O4/c1-5-6(2)7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3

InChI Key

RBFZANFDIJTDPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Alkylation Reactions

Malonate esters undergo alkylation at the α-position due to the acidity of the α-hydrogens. For dimethyl sec-butylmalonate, alkylation typically involves:

Base-Catalyzed Alkylation

  • Reagents : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation.

  • Alkylating Agents : sec-Butyl halides (e.g., sec-butyl chloride) or allylic bromides.

  • Conditions :

    ParameterValueSource
    Temperature110–120°C
    CatalystTetrabutylammonium bromide (TBAB)
    Yield64–86%

A patent demonstrated that stepwise addition of chlorinated sec-butane improves conversion rates by maintaining reagent concentration .

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems:

  • Catalysts : Crown ethers or tetrabutylammonium salts.

  • Substrates : Alkyl halides (e.g., benzyl bromide) for α-alkylation.

Enantioselective α-Alkylation

Chiral phase-transfer catalysts enable asymmetric synthesis:

  • Catalyst : Binaphthyl-derived ammonium salts (e.g., 8 in ).

  • Scope : Propargylic and benzylic halides show moderate-to-high enantioselectivity (66–99% ee) .

  • Mechanism : The catalyst stabilizes the enolate intermediate, directing alkylation stereoselectively.

Hydrolysis and Decarboxylation

Malonate esters hydrolyze under acidic or basic conditions:

  • Selective Hydrolysis :

    • Acidic : Trifluoroacetic acid selectively cleaves tert-butyl esters .

    • Basic : 1N KOH removes 2,2-diphenylethyl esters (94–98% yield) .

  • Decarboxylation : Heating with HCl yields sec-butylacetic acid derivatives.

Cross-Coupling Reactions

Iron(III) catalysts enable alkylative cyclization:

  • Example : Fe(BIAP)Cl₃ with triethylaluminum promotes deallylation of allylmalonates .

  • Applications : Synthesis of cyclic ketones or functionalized alkanes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares dimethyl secbutylmalonate with key analogues, emphasizing substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound Not explicitly provided Likely C9H16O4 ~188.22 (estimated) ~200–220 (estimated) ~1.05–1.10 Methyl, sec-butyl
Dimethyl malonate 108-59-8 C5H8O4 132.11 181–182 1.154 Methyl
Diethyl malonate 105-53-3 C7H12O4 160.17 199.3 1.055 Ethyl
Dibutyl malonate 1190-39-2 C11H20O4 216.27 251–252 0.992 Butyl
Diethyl 2-sec-butyl-2-ethylmalonate 76-71-1 C13H24O4 244.32 Not reported Not reported Ethyl, sec-butyl
Diethyl benzylmalonate 607-81-8 C14H18O4 250.29 Not reported Not reported Ethyl, benzyl

Key Observations :

  • Boiling Points : Longer alkyl chains (e.g., dibutyl malonate) increase molecular weight and boiling points due to enhanced van der Waals interactions .
  • Density : Methyl esters (e.g., dimethyl malonate) exhibit higher densities than ethyl or butyl derivatives due to compact molecular packing .

Q & A

Q. How do trace impurities in this compound affect its application in asymmetric synthesis?

  • Methodological Answer : Conduct enantioselectivity studies using chiral catalysts (e.g., BINOL derivatives). Compare reaction outcomes with ultra-pure vs. technical-grade samples. Quantify impurity profiles via LC-MS and correlate with enantiomeric excess (ee) using chiral HPLC .

Key Considerations for Researchers

  • Data Reproducibility : Document all variables (e.g., humidity, equipment calibration) to enable cross-lab validation .
  • Safety Protocols : Refer to SDS for handling guidelines (e.g., PPE requirements, spill management) .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories per ICMJE standards .

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